1-[2-(4-bromophenyl)-2-oxoethyl]quinolinium
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Overview
Description
1-[2-(4-bromophenyl)-2-oxoethyl]quinolinium is a chemical compound that belongs to the quinolinium family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(4-bromophenyl)-2-oxoethyl]quinolinium typically involves the reaction of quinoline with 4-bromophenacyl bromide. The reaction is usually carried out in the presence of a base such as potassium carbonate in an organic solvent like acetonitrile. The reaction conditions include refluxing the mixture for several hours to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, the purification of the compound may involve techniques such as recrystallization or chromatography to obtain a high-purity product .
Chemical Reactions Analysis
Types of Reactions
1-[2-(4-bromophenyl)-2-oxoethyl]quinolinium undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenacyl group can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can undergo oxidation to form quinolinium derivatives with different oxidation states.
Cyclization Reactions: The compound can participate in cyclization reactions to form heterocyclic compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols, and the reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.
Cyclization Reactions: Cyclization reactions often require catalysts such as Lewis acids or transition metal complexes.
Major Products Formed
The major products formed from these reactions include substituted quinolinium derivatives, oxidized quinolinium compounds, and various heterocyclic compounds depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and heterocyclic compounds.
Biology: It has shown potential as an antimicrobial agent due to its ability to inhibit the growth of certain bacteria and fungi.
Medicine: Research has indicated its potential use in the development of new drugs for treating infections and other diseases.
Industry: The compound is used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-[2-(4-bromophenyl)-2-oxoethyl]quinolinium involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit bacterial enzymes, leading to the disruption of essential metabolic processes and ultimately causing cell death .
Comparison with Similar Compounds
Similar Compounds
Quinoline: A parent compound of the quinolinium family, known for its antimicrobial and antimalarial properties.
4-Bromophenacyl Bromide: A precursor used in the synthesis of 1-[2-(4-bromophenyl)-2-oxoethyl]quinolinium.
Quinolinium Salts: A class of compounds with similar structures and diverse biological activities
Uniqueness
Its ability to undergo diverse chemical reactions and its broad spectrum of biological activities make it a valuable compound for scientific research and industrial applications .
Properties
Molecular Formula |
C17H13BrNO+ |
---|---|
Molecular Weight |
327.2 g/mol |
IUPAC Name |
1-(4-bromophenyl)-2-quinolin-1-ium-1-ylethanone |
InChI |
InChI=1S/C17H13BrNO/c18-15-9-7-14(8-10-15)17(20)12-19-11-3-5-13-4-1-2-6-16(13)19/h1-11H,12H2/q+1 |
InChI Key |
XZSHZAYQDYVLAL-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=CC=[N+]2CC(=O)C3=CC=C(C=C3)Br |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=[N+]2CC(=O)C3=CC=C(C=C3)Br |
Origin of Product |
United States |
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